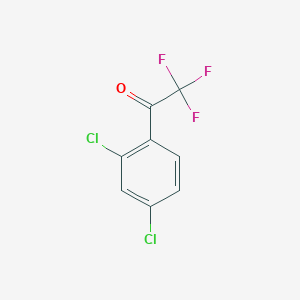

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBRURHQKRNOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541328 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92736-81-7 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

CAS Number: 2736-81-7

This technical guide provides a comprehensive overview of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis methodologies, and potential applications, with a focus on providing actionable data and experimental insights.

Chemical and Physical Properties

This compound, also known as 2',4'-Dichloro-2,2,2-trifluoroacetophenone, is a trifluoromethyl ketone derivative. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and potential as a building block in organic synthesis. The dichlorinated phenyl ring further contributes to its chemical characteristics and biological activity.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 2736-81-7 |

| Molecular Formula | C₈H₃Cl₂F₃O |

| Molecular Weight | 243.01 g/mol |

| Appearance | Not definitively documented in readily available literature |

| Boiling Point | Not definitively documented in readily available literature |

| Melting Point | Not definitively documented in readily available literature |

| Density | Not definitively documented in readily available literature |

Note: Specific, experimentally verified physical constants for this compound are not widely published. The data for related isomers, such as 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone, should not be used as a direct substitute.

Synthesis Methodologies

The synthesis of this compound can be approached through established synthetic routes for aryl ketones. While specific, detailed experimental protocols for this exact isomer are not extensively published in peer-reviewed literature, the following methodologies, adapted from procedures for similar compounds, represent viable synthetic pathways.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,3-dichlorobenzene with a trifluoroacetylating agent is a primary route for the synthesis of this compound.

Experimental Protocol: Conceptual Friedel-Crafts Acylation

Materials:

-

1,3-Dichlorobenzene

-

Trifluoroacetic anhydride or Trifluoroacetyl chloride

-

Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add the trifluoroacetylating agent to the cooled suspension of the Lewis acid.

-

To this mixture, add a solution of 1,3-dichlorobenzene in the anhydrous solvent dropwise from the addition funnel, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Logical Workflow for Friedel-Crafts Acylation

Structural Analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide

Abstract: This technical guide provides a comprehensive structural analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone of significant interest to researchers in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this paper employs a comparative methodology, integrating predicted spectral data with experimental findings from structurally similar analogs. The guide covers key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols and data interpretation are provided to serve as a robust resource for scientists engaged in the characterization of complex synthetic molecules.

Introduction

This compound belongs to the class of α-trihalogenated acetophenones. The presence of a trifluoromethyl group (-CF₃) and a dichlorinated phenyl ring imparts unique electronic properties, significantly influencing the molecule's reactivity, stability, and potential biological activity. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a versatile intermediate in various organic syntheses. Accurate structural elucidation is paramount for understanding its chemical behavior and for its application as a building block in the development of novel pharmaceutical and agrochemical agents.

This document outlines the analytical workflows and expected results for the comprehensive structural characterization of this compound.

Predicted and Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for the target compound and experimental data for analogs are summarized below.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the three protons on the aromatic ring. The electron-withdrawing effects of the chlorine atoms and the trifluoroacetyl group will cause these signals to appear in the downfield region (7.5-8.0 ppm).

| Compound Name | Proton Assignment | Predicted/Experimental δ (ppm) | Multiplicity | J (Hz) |

| This compound (Predicted) | H-3 | ~7.85 | d | ~2.1 |

| H-5 | ~7.60 | dd | ~8.5, 2.1 | |

| H-6 | ~7.95 | d | ~8.5 | |

| 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | H-2, H-6 | 8.06 | dd | 6.2, 0.9 |

Predicted data generated using standard NMR prediction algorithms. Experimental data for analog sourced from chemical literature.[1]

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is characterized by the carbonyl carbon (C=O) and the carbon of the trifluoromethyl group (-CF₃), which will appear as quartets due to C-F coupling.

| Feature | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted J (Hz) |

| C=O | ~178.5 | q | ~35 |

| CF₃ | ~116.0 | q | ~290 |

| C-1 | ~132.0 | s | - |

| C-2 | ~136.5 | s | - |

| C-3 | ~131.0 | s | - |

| C-4 | ~140.0 | s | - |

| C-5 | ~128.0 | s | - |

| C-6 | ~130.5 | s | - |

Predicted data generated using standard NMR prediction algorithms.

2.1.3. ¹⁹F NMR Spectroscopy

A single, sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the -CF₃ group. The typical chemical shift for a trifluoromethyl ketone is approximately -72 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data below for the non-fluorinated analog, 2',4'-Dichloroacetophenone, is provided for comparison. The C=O stretch in the target molecule is expected at a higher wavenumber due to the electron-withdrawing trifluoromethyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Analog (2',4'-Dichloroacetophenone) Wavenumber (cm⁻¹) |

| C=O Stretch (Ketone) | 1715 - 1735 | 1690 |

| C-F Stretch | 1100 - 1300 (strong, multiple bands) | - |

| Ar C-H Stretch | > 3000 | 3080 |

| Ar C=C Bending | 1450 - 1600 | 1585, 1550 |

| C-Cl Stretch | 700 - 850 | 820 |

Analog data sourced from the NIST WebBook.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is expected to yield a clear molecular ion peak (M⁺). The key fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl group and the trifluoromethyl group.

| Ion Fragment | Expected m/z | Notes |

| [M]⁺ | 242, 244, 246 | Molecular ion. The isotopic pattern (approx. 9:6:1 ratio) will be characteristic of two chlorine atoms. |

| [M - F]⁺ | 223, 225, 227 | Loss of a fluorine atom. |

| [M - CF₃]⁺ | 173, 175, 177 | Alpha-cleavage, loss of the trifluoromethyl radical. This is expected to be a major fragment ion. |

| [C₇H₃Cl₂]⁺ | 145, 147 | Loss of CO from the [M - CF₃]⁺ fragment. |

| [CF₃]⁺ | 69 | Trifluoromethyl cation, a characteristic fragment. |

Expected fragmentation patterns are based on established principles of mass spectrometry.

Experimental Protocols

The following sections detail standardized protocols for the structural characterization of this compound.

Synthesis and Purification Workflow

The synthesis of halo-substituted trifluoroacetophenones typically involves a Grignard reaction between a substituted arylmagnesium halide and a trifluoroacetylating agent.

Caption: General workflow for the synthesis and purification of the target compound.

NMR Spectroscopy Protocol

3.2.1. Sample Preparation

-

Accurately weigh 15-20 mg of the purified sample for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.[2]

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[4]

-

Cap the NMR tube securely.

3.2.2. Data Acquisition

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

The instrument is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbons not coupled to fluorine.

-

For ¹⁹F NMR, a simple pulse-acquire sequence is used without proton decoupling.

Mass Spectrometry Protocol

-

Sample Introduction: A dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced via direct infusion or through a Gas Chromatography (GC) inlet.

-

Ionization: Electron Ionization (EI) is used with a standard electron energy of 70 eV.

-

Analysis: The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 50 to 400 amu.

-

Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

X-ray Crystallography Protocol

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).[5]

-

Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5][6]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to determine the precise atomic positions.

Structural Elucidation Workflow

The final structural confirmation is achieved by integrating data from all analytical techniques.

Caption: Integrated workflow for the structural elucidation of the target molecule.

Conclusion

The structural analysis of this compound requires a multi-technique approach. While direct experimental data is sparse, a combination of predictive methods and comparative analysis with structural analogs provides a strong basis for its characterization. The workflows and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to identify and characterize this and other complex halogenated ketones, facilitating their application in advanced chemical synthesis.

References

- 1. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

Spectroscopic Profile of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. Due to the limited availability of specific experimental data for this compound in public databases, this document presents a detailed analysis of structurally analogous compounds to predict and understand its spectroscopic behavior. This guide includes tabulated spectroscopic data for key analogues, detailed experimental protocols for acquiring such data, and a visual representation of a general workflow for spectroscopic analysis. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

This compound is a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. Its structural motifs, including the dichlorinated phenyl ring and the trifluoroacetyl group, are common in various biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a foundational understanding of its expected spectroscopic signature by examining closely related compounds.

Predicted and Analogous Spectroscopic Data

¹H NMR Spectral Data of Analogous Compounds

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the aromatic protons are expected to show complex splitting patterns due to their distinct chemical environments.

| Compound Name | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| 2',4'-Dichloroacetophenone [1][2] | CDCl₃ | 2.64 (s, 3H), 7.30-7.33 (q, 1H), 7.45 (d, J = 2.0 Hz, 1H), 7.54 (d, J = 8.5 Hz, 1H) |

| 2',4'-Difluoroacetophenone [3] | CDCl₃ | 2.62 (t, J=5.1 Hz, 3H), 6.87-6.95 (m, 2H), 7.94-8.01 (m, 1H) |

| Trifluoroacetophenone [4] | CDCl₃ | 7.54 (m, 2H), 7.73 (m, 1H), 8.07 (m, 2H) |

¹³C NMR Spectral Data of Analogous Compounds

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon, with the latter two showing characteristic quartet splitting due to coupling with the fluorine atoms.[5]

| Compound Name | Solvent | Chemical Shift (δ) ppm |

| 2',4'-Dichloroacetophenone [1][6] | CDCl₃ | 30.6, 127.4, 130.5, 130.7, 132.5, 137.2, 137.7, 198.8 |

| 2,4'-Dichloroacetophenone [7][8] | - | 44.0, 128.9, 129.6, 134.8, 139.8, 190.1 |

Infrared (IR) Spectroscopy Data of Analogous Compounds

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. For this compound, a strong absorption band is expected for the carbonyl (C=O) group. The position of this band is influenced by the electron-withdrawing trifluoromethyl group and the dichlorophenyl ring.[9]

| Compound Name | Key Absorptions (cm⁻¹) | Functional Group |

| 2',4'-Dichloroacetophenone | ~1700-1680[9] | Aromatic Ketone C=O Stretch |

| Trifluoroacetophenone [10][11] | ~1715[12] | Ketone C=O Stretch |

| General Aromatic Ketones [9] | 1700-1680 | C=O Stretch |

Mass Spectrometry (MS) Data of Analogous Compounds

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and chlorine atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M+2 and M+4 peaks.[13]

| Compound Name | Molecular Weight ( g/mol ) | Key Fragmentation Notes |

| 1-(2,4-Dichlorophenyl)ethanone | 189.04[1] | Presence of two chlorine atoms will lead to a characteristic M, M+2, and M+4 isotopic pattern. |

| 2,2,2-Trifluoroacetophenone [14] | 174.12[14] | Likely fragmentation includes loss of CF₃. |

| 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone [15] | 261.00[15] | Isotopic pattern for two chlorine atoms is expected. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

¹H NMR Acquisition :

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

-

-

¹³C NMR Acquisition :

-

Use the same sample as for ¹H NMR.

-

Acquire the spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Process the data with Fourier transformation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition :

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation information.[16] Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds and is a softer ionization technique.[17]

-

Data Acquisition :

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements for elemental composition determination.[5]

-

Workflow and Data Interpretation

The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a synthesized organic compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound through the analysis of its structural analogues. The presented data tables and general experimental protocols offer a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. While direct experimental data for the title compound remains elusive in the public domain, the information compiled herein serves as a robust predictive tool for its characterization and will aid in its synthesis, identification, and application in future research endeavors.

References

- 1. rsc.org [rsc.org]

- 2. 2',4'-Dichloroacetophenone(2234-16-4) 1H NMR spectrum [chemicalbook.com]

- 3. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum [chemicalbook.com]

- 4. Trifluoroacetophenone(434-45-7) 1H NMR spectrum [chemicalbook.com]

- 5. zefsci.com [zefsci.com]

- 6. 2',4'-Dichloroacetophenone(2234-16-4) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 11. Trifluoroacetophenone(434-45-7) IR2 [m.chemicalbook.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uab.edu [uab.edu]

An In-depth Technical Guide to the Solubility of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone in Organic Solvents

Abstract: This technical guide addresses the solubility of the chemical intermediate 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS No: 92736-81-7). A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. This document summarizes the available qualitative solubility information inferred from synthetic and purification procedures. Furthermore, it provides detailed, standardized experimental protocols for researchers to quantitatively determine the solubility of this compound in various organic solvents using established methods such as isothermal saturation and UV-Vis spectrophotometry.

Introduction

This compound is a halogenated acetophenone derivative. Compounds of this class are significant in medicinal chemistry and agrochemical synthesis due to the unique physicochemical properties imparted by the trifluoromethyl and dichlorophenyl moieties. These groups can influence molecular stability, reactivity, and biological activity. Understanding the solubility of this intermediate is critical for its synthesis, purification, formulation, and application in further chemical reactions.

Qualitative Solubility Data

Qualitative solubility can be inferred from solvents used during the synthesis, extraction, and purification processes described in various patents and chemical literature. The use of a solvent for a specific step implies at least partial, if not complete, solubility under the conditions of that step. The following table summarizes these observations.

| Organic Solvent | Process Context | Inferred Qualitative Solubility |

| Heptane | Used as an eluent in silica gel chromatography, often in combination with a more polar solvent. | Likely low to moderate solubility. |

| Ethyl Acetate | Used as a co-eluent with heptane for chromatographic purification. | Good solubility, especially when mixed with less polar solvents. |

| Dichloromethane (DCM) | Used for extraction of the compound from aqueous solutions. | High solubility. |

| Tetrahydrofuran (THF) | Commonly used as a solvent for reactions involving the synthesis of this compound. | High solubility. |

| Methyl tert-butyl ether (MTBE) | Used for extracting the compound from reaction mixtures. | Good solubility. |

| Sulfolane | Used as a polar solvent in certain synthesis reactions conducted at high temperatures. | Soluble, particularly at elevated temperatures. |

Note: This information is derived from descriptions of synthetic procedures and does not represent quantitative measurements. Actual solubility values are dependent on temperature and pressure.

Experimental Protocols for Quantitative Solubility Determination

To address the lack of quantitative data, researchers can employ standardized methods. The following protocols describe the gravimetric-based isothermal saturation method, a universally accepted technique for determining solid-liquid equilibrium solubility.

3.1. Isothermal Saturation Method (Gravimetric Analysis)

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature by creating a saturated solution and measuring the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with airtight caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 10.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure the system reaches solid-liquid equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully withdraw a precise aliquot (e.g., 5.0 mL) of the clear supernatant using a pipette or syringe. To avoid drawing up solid particles, immediately pass the solution through a syringe filter into a pre-weighed evaporating dish or beaker.

-

Solvent Evaporation: Place the evaporating dish in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent until the dissolved solid is left as a dry residue.

-

Mass Determination: Once all the solvent has evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance. The difference between this final mass and the initial mass of the empty dish gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility using the determined mass of the solute and the volume of the aliquot taken.

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, qualitative assessments indicate its solubility in common organic solvents used in synthesis and purification, such as dichloromethane, tetrahydrofuran, and ethyl acetate. For researchers and professionals in drug development requiring precise data, this guide provides a detailed and reliable experimental protocol for the quantitative determination of its solubility. The generation and publication of such data would be a valuable contribution to the scientific community, aiding in the optimization of processes involving this important chemical intermediate.

Unraveling the Activity of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone: A Look into its Presumed Mechanism of Action

Despite its specific chemical structure, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth research on the direct mechanism of action of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. The existing information strongly suggests that this compound predominantly serves as a chemical intermediate in the synthesis of other molecules, rather than being a subject of extensive biological investigation itself. Consequently, a detailed technical guide on its core mechanism of action, complete with quantitative data and specific experimental protocols, cannot be constructed from the current body of evidence.

This guide will, therefore, focus on the plausible, yet unconfirmed, mechanism of action based on the compound's chemical class—trifluoromethyl ketones. It will also touch upon the general biological activities observed in structurally related compounds to provide a broader context for researchers, scientists, and drug development professionals.

The Postulated Mechanism: A Tale of Enzyme Inhibition

The key to understanding the potential biological activity of this compound lies in its trifluoromethyl ketone group. This functional group is a well-established pharmacophore known for its ability to inhibit a class of enzymes called hydrolytic enzymes, which include proteases and esterases.

The proposed mechanism centers on the highly electrophilic nature of the carbonyl carbon in the trifluoromethyl ketone moiety. The potent electron-withdrawing effect of the three fluorine atoms makes this carbon an attractive target for nucleophilic attack. In the context of a hydrolytic enzyme, a key serine residue in the active site can act as the nucleophile.

This interaction is believed to lead to the formation of a stable, covalent bond between the enzyme's serine residue and the ketone, resulting in a tetrahedral intermediate known as a hemiketal. This hemiketal structure is thought to mimic the transition state of the natural substrate, effectively blocking the enzyme's active site and inhibiting its catalytic activity. While this is a general mechanism for trifluoromethyl ketones, specific enzyme targets for this compound have not been identified in the literature.[1]

Insights from Related Dichlorophenyl Compounds

While direct data on this compound is scarce, examining compounds containing the dichlorophenyl moiety can offer some perspective on potential, though speculative, biological activities. For instance, various dichlorophenyl-containing molecules have been investigated as:

-

Cannabinoid Receptor (CB2) Agonists: Certain pyrimidine derivatives with a dichlorophenyl group have been identified as selective CB2 receptor agonists, showing potential in the treatment of inflammatory pain.

-

Furin Inhibitors: Dichlorophenylpyridine-based molecules have been shown to inhibit furin, a proprotein convertase, through an induced-fit mechanism. This has implications for broad-spectrum antiviral therapeutics.

-

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Agonists: A complex molecule incorporating a dichlorophenylsulfonyl group has been identified as a potent TRPV4 channel agonist.

It is crucial to emphasize that these examples do not define the mechanism of action for this compound but rather illustrate the diverse biological roles that the dichlorophenyl scaffold can participate in.

Quantitative Data and Experimental Protocols

Visualizing the Putative Mechanism

The following diagram illustrates the generalized mechanism by which a trifluoromethyl ketone, such as this compound, is proposed to inhibit a serine hydrolase.

Caption: General inhibitory mechanism of trifluoromethyl ketones on serine hydrolases.

References

In-Depth Technical Guide: Biological Activity of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of halogenated phenyl ethanones represent a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The core structure of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone combines the structural features of a dichlorinated phenyl ring and a trifluoroethanone moiety, both of which are known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the dichlorophenyl group is a common feature in many antimicrobial and anticancer agents.

This technical guide provides a comprehensive overview of the biological activities of derivatives of this core structure, with a particular focus on Schiff bases, thiosemicarbazones, and hydrazones. While direct studies on derivatives of this compound are limited in the readily available literature, this guide synthesizes data from structurally analogous compounds, particularly derivatives of dichlorohydroxyphenyl ethanone, to project the potential therapeutic applications of this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents based on this scaffold.

Quantitative Biological Activity Data

The biological activity of derivatives is often quantified by parameters such as the Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal agents, and the half-maximal inhibitory concentration (IC50) for cytotoxicity and enzyme inhibition. The following tables summarize the available quantitative data for structurally related compounds.

Table 1: Antimicrobial Activity of Schiff Base Metal Complexes Derived from 1-(3,5-dichloro-2-hydroxyphenyl) ethanone

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Ligand: (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol | Staphylococcus aureus | - | - | [1] |

| Escherichia coli | - | - | [1] | |

| Pseudomonas aeruginosa | - | - | [1] | |

| Bacillus subtilis | - | - | [1] | |

| Co(II) Complex | Staphylococcus aureus | 25 | 25 | [1] |

| Escherichia coli | 23 | 25 | [1] | |

| Pseudomonas aeruginosa | 20 | 50 | [1] | |

| Bacillus subtilis | 24 | 25 | [1] | |

| Zn(II) Complex | Staphylococcus aureus | 22 | 50 | [1] |

| Escherichia coli | 20 | 50 | [1] | |

| Pseudomonas aeruginosa | 18 | 100 | [1] | |

| Bacillus subtilis | 21 | 50 | [1] | |

| Pd(II) Complex | Staphylococcus aureus | 24 | 25 | [1] |

| Escherichia coli | 22 | 25 | [1] | |

| Pseudomonas aeruginosa | 21 | 50 | [1] | |

| Bacillus subtilis | 23 | 25 | [1] | |

| Ligand: (E)-2,4-dichloro-6-(1-((4-fluorophenyl)imino)ethyl)phenol | Staphylococcus aureus | - | - | [2] |

| Escherichia coli | - | - | [2] | |

| Pseudomonas aeruginosa | - | - | [2] | |

| Bacillus subtilis | - | - | [2] | |

| Cu(II) Complex | Staphylococcus aureus | 28 | 25 | [2] |

| Escherichia coli | 26 | 25 | [2] | |

| Pseudomonas aeruginosa | 24 | 50 | [2] | |

| Bacillus subtilis | 27 | 25 | [2] | |

| Ni(II) Complex | Staphylococcus aureus | 26 | 25 | [2] |

| Escherichia coli | 25 | 25 | [2] | |

| Pseudomonas aeruginosa | 22 | 50 | [2] | |

| Bacillus subtilis | 24 | 25 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the synthesis and biological evaluation of Schiff base derivatives analogous to those based on the core topic.

Synthesis of Schiff Base Ligand

This protocol describes the synthesis of (E)-2,4-dichloro-6-(1-((4-substituted-phenyl)imino)ethyl)phenol, a Schiff base ligand derived from a dichlorohydroxyphenyl ethanone.[1][2]

-

Reaction Setup: A mixture of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone (1 mmol) and a substituted aniline (e.g., 4-chloroaniline or 4-fluoroaniline) (1 mmol) is dissolved in ethanol.

-

Catalysis: A few drops of concentrated sulfuric acid are added to the solution to catalyze the condensation reaction.

-

Reflux: The reaction mixture is refluxed for a suitable duration, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure Schiff base ligand.

-

Characterization: The structure of the synthesized ligand is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and mass spectrometry.

Synthesis of Metal Complexes

This protocol outlines the general procedure for the synthesis of metal complexes of the Schiff base ligand.[1][2]

-

Complexation Reaction: A solution of the Schiff base ligand (2 mmol) in ethanol is added to an ethanolic solution of the respective metal salt (e.g., Co(II), Cu(II), Ni(II), Zn(II), Pd(II) nitrate or chloride salts) (1 mmol).

-

Reaction Conditions: The resulting mixture is stirred and refluxed for several hours.

-

Isolation: The formed precipitate of the metal complex is filtered, washed with ethanol, and dried.

-

Characterization: The coordination of the metal ion to the ligand is confirmed by FT-IR, UV-Vis spectroscopy, and elemental analysis.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[1][2]

-

Preparation of Media: Nutrient agar plates are prepared and swabbed with a fresh culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis).

-

Well Preparation: Wells of a defined diameter are made in the agar plates using a sterile borer.

-

Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions for the microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action.

Caption: Experimental workflow for synthesis and biological evaluation.

Caption: Potential antimicrobial mechanism of action.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the halogenated aromatic ketone, 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, with demonstrated potential in the development of novel therapeutic agents, particularly for its antibacterial and antifungal properties.[1] This document details established synthetic methodologies, including Friedel-Crafts acylation and Grignard reactions, and presents a compilation of spectroscopic data for its characterization. While specific experimental data for the title compound is limited in publicly available literature, this guide consolidates information from analogous compounds to provide a robust framework for researchers.

Introduction

This compound is a specialty chemical distinguished by its dichlorinated phenyl ring and a trifluoroacetyl group. This unique combination of a halogenated aromatic moiety and a trifluoromethyl group imparts specific chemical reactivity and biological activity.[1] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a versatile precursor for a variety of organic transformations. Its derivatives have shown promise as antibacterial and antifungal agents, highlighting its importance in medicinal chemistry and drug discovery.[1]

Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two well-established synthetic routes: Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,3-dichlorobenzene with a trifluoroacetylating agent is a direct method for the synthesis of the target molecule. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Experimental Protocol (Adapted from a general procedure for Friedel-Crafts acylation):

-

Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 1,3-dichlorobenzene and a suitable inert solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Add anhydrous aluminum chloride in portions with stirring.

-

Acylating Agent Addition: Add trifluoroacetyl chloride dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether.

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Grignard Reaction

An alternative route involves the reaction of a Grignard reagent derived from 1-bromo-2,4-dichlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or N-methoxy-N-methyltrifluoroacetamide.

Reaction Scheme:

Experimental Protocol (Adapted from a general procedure for Grignard reactions):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine in anhydrous diethyl ether. Add a small amount of 1-bromo-2,4-dichlorobenzene to initiate the reaction. Once the reaction starts, add the remaining 1-bromo-2,4-dichlorobenzene in anhydrous ether dropwise to maintain a gentle reflux. After the addition, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Acylating Agent: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of trifluoroacetic anhydride in anhydrous ether dropwise.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent, purify the crude product by distillation or column chromatography.

Characterization Data

NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general NMR principles. Actual values may vary.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 7.8 | m |

Table 2: Reported ¹³C NMR Chemical Shifts for a Structurally Similar Compound (1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone) [2]

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C=O | 177.9 | q, ²J(C-F) = 36.6 |

| CF₃ | 116.1 | q, ¹J(C-F) = 290.5 |

| Aromatic C | 126.9 - 148.4 | various |

Table 3: Expected ¹⁹F NMR Chemical Shift for this compound (Note: Based on typical ranges for trifluoromethyl ketones.)

| Fluorine | Chemical Shift (δ, ppm) |

| -CF₃ | -70 to -80 |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands for Trifluoroacetophenones

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1700 - 1730 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Note: Based on common fragmentation patterns of aromatic ketones.)

| m/z | Fragment Ion |

| 242/244/246 | [M]⁺ (Molecular ion) |

| 173/175 | [M - CF₃]⁺ |

| 145/147 | [C₆H₃Cl₂]⁺ |

| 69 | [CF₃]⁺ |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Proposed Catalytic Pathway

While a specific signaling pathway for this compound is not well-defined in the literature, the reactivity of the trifluoroacetophenone moiety is of significant interest. The following diagram illustrates a proposed catalytic pathway for the oxidation of substrates using a trifluoroacetophenone catalyst and a peroxide, which is a known reaction for this class of compounds.

References

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of the physicochemical properties of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone, a compound of interest in various research and development applications. The data presented herein is compiled from publicly available chemical databases.

Physicochemical Properties

The fundamental molecular characteristics of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂F₃O | [1][2][3][4][5] |

| Molecular Weight | 243.01 g/mol | [1][2][4][5] |

Chemical Structure and Properties Relationship

The following diagram illustrates the relationship between the compound's name and its core molecular properties.

References

An In-depth Technical Guide to the Purity Analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, presents data in a structured format, and includes workflow visualizations to aid in the quality assessment of this compound.

Introduction

This compound is a halogenated aromatic ketone whose purity is critical for the safety and efficacy of the final products. A thorough purity analysis is essential to identify and quantify any process-related impurities, degradation products, and residual solvents. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive quality control assessment.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the potency of this compound and for quantifying known and unknown impurities. The strong UV absorbance of the aromatic ring and carbonyl group allows for sensitive detection.

Experimental Protocol: RP-HPLC

A robust RP-HPLC method can be developed based on methodologies used for structurally similar compounds.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm |

| Run Time | 30 minutes |

Reagent and Standard Preparation:

-

Acetonitrile and Water: HPLC grade.

-

Trifluoroacetic Acid (TFA): HPLC grade.

-

Reference Standard: this compound with a purity of >99.5%.

-

Diluent: Acetonitrile:Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the test sample and prepare as described for the standard stock solution.

Data Presentation: HPLC Analysis

The following table summarizes the expected quantitative data for the HPLC analysis.

| Analyte | Retention Time (min) | Relative Retention Time | Response Factor | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| This compound | ~15.2 | 1.00 | 1.00 | ~0.01% | ~0.03% |

| Potential Isomeric Impurity (e.g., 3,4-dichloro) | ~14.8 | ~0.97 | To be determined | To be determined | To be determined |

| Potential Starting Material (1,3-dichlorobenzene) | ~18.5 | ~1.22 | To be determined | To be determined | To be determined |

Note: Retention times and response factors are illustrative and must be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is an ideal technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents and certain process by-products.

Experimental Protocol: GC-MS

Instrumentation and Conditions:

| Parameter | Value |

| GC-MS System | A standard GC-MS system with a split/splitless injector and a mass selective detector. |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (Split ratio: 50:1) |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Range | 40-450 amu. |

| Solvent Delay | 3 minutes. |

Sample Preparation:

-

Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent such as acetone or dichloromethane.

Potential Impurities

Based on common synthetic routes (e.g., Friedel-Crafts acylation of 1,3-dichlorobenzene), potential impurities could include:

-

Isomeric Products: 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone, 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone.

-

Unreacted Starting Materials: 1,3-Dichlorobenzene.

-

By-products: Polychlorinated species or products of side reactions.

-

Residual Solvents: Toluene, Dichloromethane, etc.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is a powerful tool for the unambiguous structural identification of this compound and for quantitative purity determination (qNMR). ¹H, ¹³C, and ¹⁹F NMR should be employed for a full characterization.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Instrumentation and Parameters:

| Parameter | Value |

| Spectrometer | 400 MHz or higher field strength NMR spectrometer. |

| Solvent | Chloroform-d (CDCl₃) or Acetone-d₆. |

| Internal Standard | A certified internal standard with a known purity and non-overlapping signals, such as 1,3,5-trimethoxybenzene or maleic anhydride. |

| Pulse Sequence | A standard 90° pulse experiment. |

| Relaxation Delay (d1) | At least 5 times the longest T₁ of the analyte and internal standard. |

| Number of Scans | 16 or higher for good signal-to-noise. |

Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample.

-

Accurately weigh approximately 10 mg of the internal standard.

-

Dissolve both in a known volume of deuterated solvent in a clean vial.

-

Transfer an appropriate volume to an NMR tube.

Purity Calculation:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the standard

Data Presentation: NMR Analysis

| Nucleus | Expected Chemical Shifts (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H NMR | ~7.5-7.8 | m | - | Aromatic protons |

| ¹³C NMR | ~118 (q) | q | ¹JCF ≈ 290 | -CF₃ |

| ~128-135 | m | - | Aromatic carbons | |

| ~178 (q) | q | ²JCF ≈ 36 | -C=O | |

| ¹⁹F NMR | ~-72 | s | - | -CF₃ |

Note: Chemical shifts are approximate and should be confirmed with a reference standard.

Visualized Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: Overall workflow for the purity analysis of the target compound.

Caption: Logical workflow for the identification of unknown impurities.

Conclusion

The purity of this compound can be comprehensively assessed using a combination of chromatographic and spectroscopic techniques. RP-HPLC is the principal method for potency determination and impurity profiling, while GC-MS is essential for identifying volatile impurities. NMR spectroscopy provides definitive structural confirmation and an orthogonal method for quantitative purity assessment. By implementing the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical chemical intermediate.

Methodological & Application

Application Notes: Synthesis of Chiral 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The enantioselective reduction of prochiral ketones is a primary strategy for accessing these valuable intermediates. This document provides detailed application notes and protocols for the synthesis of chiral 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol from its corresponding ketone, 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. Two powerful and widely used methods are highlighted: the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction using ketoreductases (KREDs).

Methods Overview

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of prochiral ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in the presence of a borane source.[1][3] The catalyst coordinates with both the borane and the ketone, facilitating a stereoselective hydride transfer via a rigid six-membered transition state. This method is known for its high enantioselectivity and predictable stereochemical outcome.[3]

Biocatalytic Reduction

Biocatalytic reduction using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), offers an environmentally friendly and highly selective alternative to traditional chemical methods.[4] These enzymes catalyze the reduction of ketones with exceptional enantio- and regioselectivity under mild reaction conditions.[4] KREDs require a nicotinamide cofactor (NADH or NADPH) as a hydride source. To make the process economically viable, an in-situ cofactor regeneration system is typically employed, often using a sacrificial alcohol like isopropanol and a second enzyme or the same KRED to recycle the cofactor.[5]

Data Presentation

While specific data for the asymmetric reduction of this compound is not extensively available in the public domain, the tables below present representative data for analogous trifluoromethyl ketones and the closely related 2-chloro-1-(2,4-dichlorophenyl)ethanone to demonstrate the expected efficacy of these methods.

Table 1: Representative Data for Corey-Bakshi-Shibata (CBS) Reduction of Aromatic Ketones

| Catalyst (Enantiomer) | Borane Source | Substrate | Solvent | Temp. (°C) | Yield (%) | ee (%) | Product Enantiomer |

| (R)-2-Methyl-CBS-oxazaborolidine | Catecholborane | Cyclopentenone derivative | Toluene | -78 | High | >95 | (S)-alcohol |

| (S)-Me-CBS-oxazaborolidine | BH₃·THF | Aryl-aliphatic ketone | THF | -40 to -78 | High | >95 | (R)-alcohol |

Table 2: Representative Data for Biocatalytic Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

| Enzyme (Source) | Cofactor Regeneration | Substrate Concentration | Yield (%) | ee (%) | Product Enantiomer |

| Ketoreductase (Scheffersomyces stipitis) | Glucose/GDH | 67 g/L | 88.2 | >99.9 | (R) |

| Carbonyl Reductase (Lactobacillus kefir) | Not specified | 100-300 g/L | High | >99 | (S) |

| Recombinant Candida macedoniensis AKU 4588 | Not specified | Not specified | High | >99 | (R) |

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction for the Synthesis of (S)-1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol (General Procedure)

This protocol is a general guideline based on established CBS reduction procedures. Optimization of catalyst loading, temperature, and reaction time may be necessary for the specific substrate.

Materials:

-

This compound

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Aqueous HCl (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).

-

Add anhydrous THF to the flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane source (0.6 eq.) to the catalyst solution while maintaining the temperature at 0 °C. Stir for 15 minutes.

-

In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

-

Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Add the ketone solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Biocatalytic Reduction for the Synthesis of Chiral 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol (General Procedure)

This protocol provides a general framework for a whole-cell biocatalytic reduction. The choice of microorganism or isolated enzyme, substrate loading, and reaction conditions will require screening and optimization.

Materials:

-

This compound

-

Ketoreductase-expressing microorganism (e.g., recombinant E. coli or yeast strain) or isolated KRED

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Glucose (for cofactor regeneration)

-

Glucose dehydrogenase (GDH) (if using isolated KRED)

-

NADP⁺ or NAD⁺

-

Isopropanol (as co-substrate/co-solvent)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a suspension of the whole cells or a solution of the isolated KRED in the phosphate buffer.

-

If using an isolated enzyme, add the cofactor (e.g., NADP⁺, ~1 mM) and glucose dehydrogenase.

-

Add glucose (e.g., 1.5 eq. relative to the substrate) to the reaction mixture.

-

Add this compound to the desired concentration. The substrate may be added neat or as a solution in a co-solvent like isopropanol or DMSO to improve solubility.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm).

-

Monitor the reaction progress by HPLC or gas chromatography (GC), measuring the disappearance of the ketone and the appearance of the alcohol.

-

Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product if necessary by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

References

- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 5. scihorizon.com [scihorizon.com]

Application Notes and Protocols for the Asymmetric Reduction of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the asymmetric reduction of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone to produce the chiral alcohol, (R)- or (S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanol. This chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below are based on established methods for the asymmetric reduction of trifluoromethyl ketones, including Corey-Itsuno-Shibata (CBS) reduction, asymmetric transfer hydrogenation, and enzymatic reduction.

Introduction

The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to optically active secondary alcohols. Trifluoromethylated alcohols, in particular, are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. The substrate, this compound, presents a challenging yet important target for asymmetric reduction due to the steric and electronic properties of the dichlorophenyl and trifluoromethyl groups. This application note details three reliable methods to achieve this transformation with high enantioselectivity.

Data Presentation

The following tables summarize typical quantitative data for the asymmetric reduction of trifluoromethyl ketones using different catalytic systems. While specific results for this compound may vary, these data provide a benchmark for expected performance.

Table 1: Corey-Itsuno-Shibata (CBS) Reduction of Trifluoromethyl Ketones

| Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| (R)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·THF | THF | 20 | 1 | >95 | >95 |

| (S)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·SMe₂ | Toluene | -20 | 2 | >95 | >97 |

| (R)-2-Butyl-CBS-oxazaborolidine (5) | Catecholborane | THF | -78 | 24 | 90 | >99 |

Table 2: Asymmetric Transfer Hydrogenation of Trifluoromethyl Ketones

| Catalyst | Ligand | H-Source | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | NEt₃ | CH₂Cl₂ | 28 | >99 | 97 |

| [Ir(Cp)Cl₂]₂ | (S,S)-f-amphol | HCOOH/NEt₃ | NEt₃ | CH₂Cl₂ | 40 | 99 | 99 |

| [RhCl₂(Cp)]₂ | (R,R)-TsDPEN | i-PrOH | KOH | i-PrOH | 80 | 95 | 92 |

Table 3: Enzymatic Reduction of Trifluoromethyl Ketones

| Enzyme | Cofactor Regeneration | Substrate Conc. (mM) | Solvent | pH | Temp (°C) | Yield (%) | e.e. (%) |

| Ketoreductase (KRED) | Glucose/GDH | 50 | Aq. Buffer/IPA | 7.0 | 30 | >99 | >99.5 |

| Alcohol Dehydrogenase (ADH-A) | Isopropanol | 10 | Aq. Buffer | 7.5 | 25 | 98 | >99 |

| Carbonyl Reductase from Scheffersomyces stipitis | NADPH | 20 | Aq. Buffer | 6.5 | 35 | 97 | >99 |

Experimental Protocols

Protocol 1: Corey-Itsuno-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of this compound using an oxazaborolidine catalyst.[1][2][3] This method is known for its high enantioselectivity and reliability.[4][5]

Materials:

-

This compound

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Syringes

Procedure:

-

To a dry, nitrogen-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add BH₃·THF (0.6 eq, 1 M in THF) to the catalyst solution and stir for 10 minutes.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Slowly add the ketone solution to the catalyst-borane mixture at 0 °C over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation

This protocol utilizes a ruthenium catalyst with a chiral diamine ligand for the transfer hydrogenation of the ketone.[6][7] Formic acid/triethylamine serves as the hydrogen source.

Materials:

-

This compound

-

[RuCl₂(p-cymene)]₂

-

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid

-

Triethylamine (NEt₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous CH₂Cl₂.

-

Stir the mixture at room temperature for 30 minutes to form the catalyst.

-

Prepare a 5:2 mixture of formic acid and triethylamine.

-

Add the formic acid/triethylamine mixture (5 eq) to the catalyst solution.

-

Dissolve this compound (1.0 eq) in CH₂Cl₂ and add it to the reaction mixture.

-

Stir the reaction at 28 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography.

-

Determine the enantiomeric excess by chiral HPLC.

Protocol 3: Enzymatic Reduction

This protocol employs a ketoreductase (KRED) for the asymmetric reduction, offering high selectivity and mild reaction conditions.[8][9] A glucose/glucose dehydrogenase (GDH) system is used for cofactor (NADPH) regeneration.

Materials:

-

This compound

-

Ketoreductase (KRED)

-

NADP⁺

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Isopropanol (IPA) or Dimethyl sulfoxide (DMSO) as a co-solvent

-

Ethyl acetate

Procedure:

-

In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

-

Add D-glucose (1.5 eq), NADP⁺ (0.01 eq), and GDH.

-

Add the ketoreductase to the buffer solution.

-

Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., IPA or DMSO) and add it to the reaction mixture.

-

Stir the mixture at 30 °C for 24 hours. Monitor the conversion by HPLC.

-

After the reaction is complete, extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the product if necessary, though enzymatic reactions often yield high purity products.

-

Determine the enantiomeric excess by chiral HPLC.

Visualizations

Caption: General workflow for the asymmetric reduction of this compound.

Caption: Simplified mechanism of the Corey-Itsuno-Shibata (CBS) reduction.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. synarchive.com [synarchive.com]

- 5. youtube.com [youtube.com]

- 6. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products, making its accurate quantification crucial for quality control and reaction monitoring. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound.

Introduction